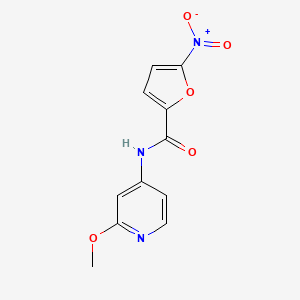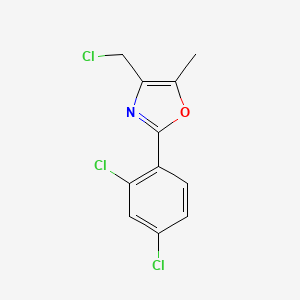
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichlorobenzaldehyde with methylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction Reactions: Reduction of the dichlorophenyl group can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution Reactions: Substituted oxazole derivatives with various functional groups.
Oxidation Reactions: Oxazole N-oxides.
Reduction Reactions: Less chlorinated oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of the chloromethyl and dichlorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4-methyl-2-phenyl-: Lacks the chloromethyl and dichlorophenyl groups, resulting in different chemical and biological properties.
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl-: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and applications.
Thiazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-:
Uniqueness
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
832076-94-5 |
|---|---|
Molecular Formula |
C11H8Cl3NO |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H8Cl3NO/c1-6-10(5-12)15-11(16-6)8-3-2-7(13)4-9(8)14/h2-4H,5H2,1H3 |
InChI Key |
UFSWTOJPDDUEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


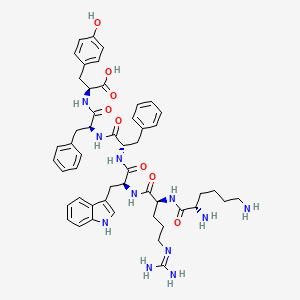

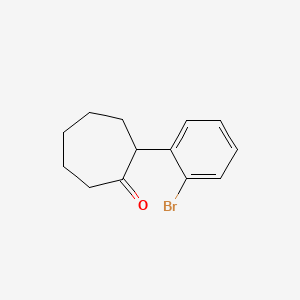
![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
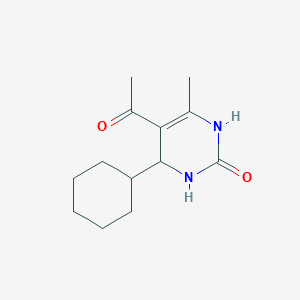
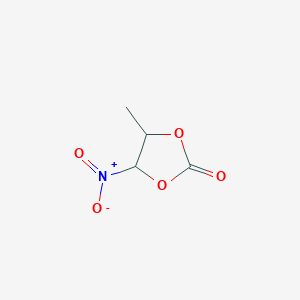
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
